molecular formula C9H11NO3 B226586 4-Amino-3-ethoxybenzoic acid CAS No. 367501-31-3

4-Amino-3-ethoxybenzoic acid

Cat. No. B226586
CAS RN: 367501-31-3
M. Wt: 181.19 g/mol
InChI Key: ZSXBMWHEQHCCRP-UHFFFAOYSA-N
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Description

4-Amino-3-ethoxybenzoic acid is a compound with the molecular formula C9H11NO3 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-3-nitrobenzoic acid, has been achieved through simple Fischer esterification reactions . These reactions can be completed within 30 minutes to 16 hours, with 1 hour typically producing a workable yield .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-ethoxybenzoic acid is represented by the InChI code 1S/C9H11NO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2,10H2,1H3, (H,11,12) . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-Amino-3-ethoxybenzoic acid has a molecular weight of 181.19 . It is a solid substance that is stored at ambient temperature .

Scientific Research Applications

Antiparasitic Drugs and Coccidiostatic Activity

4-Amino-3-ethoxybenzoic acid has been explored for its potential in antiparasitic drug development, particularly for its anticoccidial activity. Studies have found that certain derivatives of 4-amino-3-ethoxybenzoic acid demonstrate significant activity against coccidiosis, a parasitic disease in poultry and livestock. This application is particularly important in the context of veterinary medicine and agricultural sciences (Rogers et al., 1964).

Synthesis of Heterocyclic Compounds

Research has also highlighted the role of 4-amino-3-ethoxybenzoic acid in the synthesis of various heterocyclic compounds. These compounds have potential applications in various fields including pharmaceuticals, materials science, and chemical engineering. For example, its derivatives have been used to create compounds that exhibit solid-state fluorescence, which could have implications in material sciences and bioimaging applications (Shimizu et al., 2009).

Metabolic Studies and Drug Synthesis

In metabolic studies, derivatives of 4-amino-3-ethoxybenzoic acid have been synthesized as part of the development of new pharmaceutical compounds. For instance, its role in the synthesis of mosapride, a gastroprokinetic agent, indicates its importance in drug development and metabolic research (Kato & Morie, 1996).

Biotechnological Applications

4-Amino-3-ethoxybenzoic acid and its derivatives have emerged as promising intermediates for several value-added bioproducts. These products have potential applications in food, cosmetics, pharmacy, and as fungicides. The development of biosynthetic techniques for producing these compounds has been a significant area of research, demonstrating the compound's versatility and importance in various biotechnological applications (Wang et al., 2018).

Radioprotective Properties

Some derivatives of 4-amino-3-ethoxybenzoic acid have been studied for their radioprotective properties. This research is crucial in the context of radiation therapy and the development of protective agents against radiation-induced damage (Tolstykh et al., 1996).

Cardiotropic Action

Recent studies have explored the use of derivatives of 4-amino-3-ethoxybenzoic acid in the development of cardiotropic drugs. These drugs aim to target and affect cardiac tissues, indicating potential applications in the treatment of heart diseases and conditions (Ivkin & Karpov, 2022).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and eye irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is known that 4-aminobenzoic acid (paba), a structurally similar compound, is an essential nutrient for many human pathogens . Therefore, it is plausible that 4-Amino-3-ethoxybenzoic acid may interact with similar targets.

Biochemical Pathways

4,3-AHBA is a non-proteinogenic amino acid that retains ortho-aminophenol and carboxylic acid groups in its molecular structure, making it a precursor for polybenzoxazole (PBO), a class of highly functional materials . It’s possible that 4-Amino-3-ethoxybenzoic acid may also be involved in similar biochemical pathways.

properties

IUPAC Name

4-amino-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBMWHEQHCCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-ethoxybenzoic acid

CAS RN

367501-31-3
Record name 4-Amino-3-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Ethoxy-4-nitrobenzoic acid (0.31 g) was treated with 5% palladium on charcoal under an atmosphere of hydrogen (1 bar) for 3 hours. The reaction mixture was filtered and the filtrate was evaporated to leave the product as a beige solid (0.245 g; MS: ES− (M−H) 180).
Quantity
0.31 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-ethoxy-4-nitrobenzoic acid (Intermediate 165; 1.0 g, 4.74 mmol) ethanol:DMF (50 mL:5 mL) over 5% Pd/C catalyst (100 mg) was hydrogenated with stirring at ambient temperature for 4 hours. The mixture was filtered and the catalyst washed with ethanol and the solvent evaporated and the residue that on trituration with diethyl ether yielded the title compound as an off white solid (688 mg, 81%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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